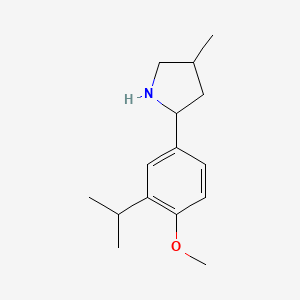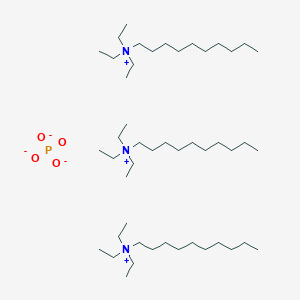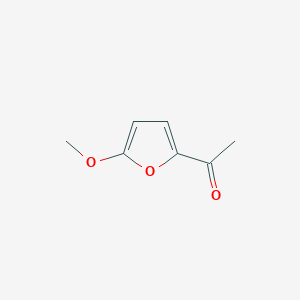![molecular formula C19H18N2O2 B12889939 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione CAS No. 111928-35-9](/img/structure/B12889939.png)
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoline-5,8-dione family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction is carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the 6-substituted isomer . The reaction conditions include:
Temperature: Room temperature
Solvent: Dichloromethane
Reagents: Diethylamine, acetaldehyde
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to quinoline-5,8-diol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol.
Wissenschaftliche Forschungsanwendungen
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for studies on cell growth inhibition and apoptosis.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer treatment.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione exerts its effects involves interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell growth and proliferation, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
- 7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
Uniqueness
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is unique due to its specific substitution pattern, which influences its biological activity. Compounds with substitutions at different positions on the quinoline ring may exhibit different pharmacological properties .
Eigenschaften
CAS-Nummer |
111928-35-9 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-[4-(diethylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(4-2)14-9-7-13(8-10-14)16-12-17(22)18-15(19(16)23)6-5-11-20-18/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
UVRCPOXUXLJLJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


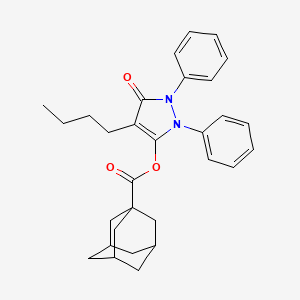
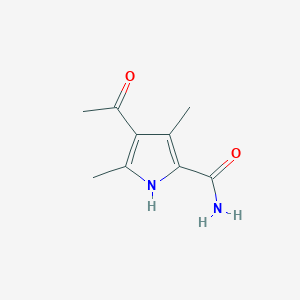
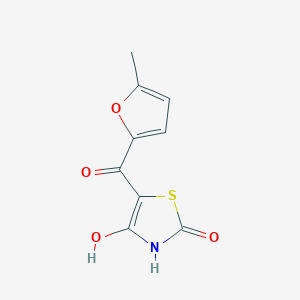
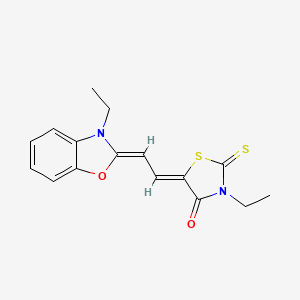
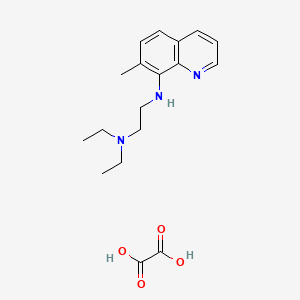
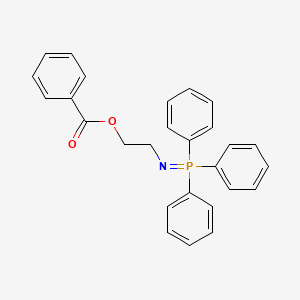
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
